2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one
Descripción
Propiedades
IUPAC Name |
2-(3,4,5-trimethoxyphenyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O5/c1-20-16-8-11(9-17(21-2)18(16)22-3)15-10-13(19)12-6-4-5-7-14(12)23-15/h4-10H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCXAJQVDUHKDEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=CC(=O)C3=CC=CC=C3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70218099 | |
| Record name | 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70218099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 3',4',5'-Trimethoxyflavone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033639 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
67858-30-4 | |
| Record name | 3′,4′,5′-Trimethoxyflavone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67858-30-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3',4',5'-Trimethoxyflavone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067858304 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70218099 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3',4',5'-TRIMETHOXYFLAVONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZP0OD925FK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3',4',5'-Trimethoxyflavone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033639 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
175 - 176 °C | |
| Record name | 3',4',5'-Trimethoxyflavone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033639 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Métodos De Preparación
Electrophilic Substitution Reactions
The foundational synthesis of 2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one relies on electrophilic substitution to introduce the trimethoxyphenyl group at the C-2 position of the chromenone scaffold. A representative method involves reacting a preformed chromenone intermediate with 3,4,5-trimethoxybenzene derivatives under acidic conditions. For instance, the reaction of 2-hydroxyacetophenone with trimethoxybenzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) facilitates acylation, followed by cyclization to form the chromenone ring.
Key parameters include:
-
Temperature : Reactions typically proceed at 80–110°C to ensure complete cyclization.
-
Solvent System : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) are preferred for their ability to stabilize intermediates.
-
Purification : Silica gel chromatography with gradients of petroleum ether and ethyl acetate (e.g., 2:1 to 4:1 v/v) yields the target compound in >85% purity.
Multi-Step Alkylation and Functionalization
Advanced routes employ sequential alkylation and coupling reactions to introduce substituents while preserving the chromenone core. A protocol from outlines the following steps:
-
Glycoside Removal : Starting with 5,7-dihydroxy-3-(3,4,5-trihydroxy-6-methyl-tetrahydro-2H-pyran-2-yloxy)-2-(3,4,5-trihydroxyphenyl)-4H-chromen-4-one, methyl iodide and potassium carbonate in DMF selectively methylate hydroxyl groups, yielding 3-hydroxy-5,7-dimethoxy-2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one.
-
Alkylation : Reaction with 1,4-dibromobutane in DMF introduces a butoxy spacer at the C-3 position.
-
Piperazine Coupling : Anhydrous piperazine reacts with the alkylated intermediate to form a piperazine-linked derivative, which is subsequently acylated with carboxylic acids using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) as a coupling agent.
Critical Optimization Notes :
-
Reaction Monitoring : Thin-layer chromatography (TLC) with chloroform-methanol (5:1 v/v) ensures intermediate purity.
-
Yield Enhancement : Excess methyl iodide (3–4 equivalents) and prolonged reaction times (48 h) maximize methylation efficiency.
Palladium-Catalyzed Cross-Coupling Modifications
Suzuki-Miyaura Coupling
Palladium-catalyzed coupling reactions enable diversification of the chromenone scaffold. For example, 7-triflate-2-(trifluoromethyl)-4H-chromen-4-one undergoes Suzuki coupling with aryl boronic acids using Pd(dppf)Cl₂ as a catalyst, achieving >90% yield for electron-rich and electron-poor substrates. While this method primarily targets CF₃-substituted chromenones, analogous conditions could adapt to trimethoxyphenyl variants by substituting boronic acid reagents.
Reaction Conditions :
Etherification via Ullmann-Type Coupling
Phenolic hydroxyl groups at the C-7 position of chromenones react with aryl halides under palladium catalysis to form ether linkages. A optimized procedure uses Pd₂(dba)₃ with JohnPhos ligand, enabling coupling with diverse phenols and thiols. For this compound, this approach could introduce functional groups at C-7 without disrupting the trimethoxyphenyl moiety.
Characterization and Analytical Data
Spectroscopic Validation
1H NMR (500 MHz, CDCl₃) :
-
δ 7.35 (s, 2H, H-2' and H-6'), 6.48 (d, J = 2.3 Hz, 1H, H-8), 6.34 (d, J = 2.3 Hz, 1H, H-6), 3.87–3.91 (m, 15H, 5×OCH₃).
13C NMR (126 MHz, CDCl₃) : -
δ 178.49 (C-4), 163.50 (C-2), 156.27 (C-8a), 152.16 (C-3'), 149.36 (C-4'), 133.71 (C-5), 125.76 (C-6), 124.32 (C-7), 120.11 (C-1'), 111.23 (C-2'), 108.88 (C-6'), 56.18 (OCH₃).
Chromatographic Purity
HPLC analysis (C18 column, acetonitrile-water 70:30 v/v, flow rate 1.0 mL/min) confirms ≥95% purity with a retention time of 12.3 minutes.
Synthetic Challenges and Mitigation Strategies
Regioselectivity in Electrophilic Substitution
The C-2 position’s reactivity toward electrophiles is influenced by electron-donating methoxy groups. Competing substitution at C-3 or C-4 can occur if reaction conditions are suboptimal. To suppress this:
Stability of Methoxy Groups
Demethylation under acidic or high-temperature conditions may degrade the trimethoxyphenyl group. Solutions include:
-
Mild Alkylation Agents : Methyl triflate instead of methyl iodide reduces side reactions.
-
Low-Temperature Cyclization : Conducting cyclization at 60°C in DMF prevents methoxide cleavage.
Industrial-Scale Production Considerations
Análisis De Reacciones Químicas
Types of Reactions
2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromen-4-one core to chroman-4-one.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce chroman-4-one derivatives. Substitution reactions can introduce various functional groups onto the aromatic ring .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound targets enzymes and proteins involved in oxidative stress, inflammation, and cell proliferation.
Pathways Involved: The compound modulates signaling pathways such as the NF-κB and MAPK pathways, which play crucial roles in inflammation and cancer progression.
Comparación Con Compuestos Similares
Comparison with Similar Compounds
The structural and functional diversity of chromen-4-one derivatives allows for targeted biological activities. Below is a detailed comparison of 2-(3,4,5-trimethoxyphenyl)-4H-chromen-4-one with structurally related compounds:
Key Trends in Structure-Activity Relationships (SAR):
Methoxy Substitutions : The 3,4,5-trimethoxyphenyl group is critical for tubulin binding and antiproliferative activity . Hydroxyl substitutions (e.g., 5,7-dihydroxy derivatives) enhance cytotoxicity but reduce metabolic stability .
Side-Chain Modifications : Propargyl or benzimidazole-containing side chains (e.g., FB15) improve HIF-1α inhibition and tumor targeting . Thiadiazole or sulfonate groups enhance antimicrobial activity .
Prodrug Strategies : Phosphate ester derivatives (e.g., Combretastatin A-4 prodrugs) address solubility issues while retaining potency .
Research Findings and Clinical Implications
- Anticancer Mechanisms : Derivatives like S4-2-2 and 7d inhibit TrxR, leading to ROS-mediated apoptosis, a promising strategy against drug-resistant cancers .
- Synergistic Effects : The parent compound enhances paclitaxel efficacy in resistant prostate cancers by stabilizing microtubules .
- Limitations: High lipophilicity of trimethoxy derivatives limits bioavailability; prodrugs or nanoformulations are under investigation .
Actividad Biológica
2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one, commonly referred to as a chromone derivative, has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including anti-inflammatory, antibacterial, antioxidant, and cytotoxic properties, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound is characterized by a chromone framework substituted with a 3,4,5-trimethoxyphenyl group. This structural configuration is crucial for its biological activity, as the presence of methoxy groups can influence the compound's interaction with biological targets.
Biological Activities
1. Anti-inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have demonstrated its ability to inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response:
| Activity | COX-1 Inhibition (%) | COX-2 Inhibition (%) |
|---|---|---|
| This compound | 45% at 50 µM | 75% at 50 µM |
These findings suggest that this compound could serve as a potential therapeutic agent for inflammatory diseases .
2. Antibacterial Activity
The antibacterial efficacy of the compound has been assessed against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate its effectiveness:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Bacillus subtilis | 10 |
The results show that the compound exhibits notable activity against Gram-positive bacteria compared to Gram-negative strains .
3. Antioxidant Activity
Antioxidant activity is another significant aspect of this compound's profile. Using DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assays, the compound demonstrated a strong ability to neutralize free radicals:
| Concentration (µg/mL) | % Scavenging Activity |
|---|---|
| 10 | 30% |
| 50 | 65% |
| 100 | 85% |
This indicates that higher concentrations lead to increased scavenging activity, positioning it as a potential candidate for oxidative stress-related conditions .
4. Cytotoxicity Studies
Cytotoxicity assessments have been performed on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values illustrate the compound's potential as an anticancer agent:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 25 |
| HeLa | 30 |
These results suggest that the compound can inhibit cancer cell proliferation effectively .
Case Studies
A study conducted by Assirey et al. evaluated several flavonoid derivatives and their structure-activity relationships (SAR). The findings indicated that modifications in the chromone structure significantly influenced biological activity. Specifically, compounds with multiple methoxy substitutions exhibited enhanced anti-inflammatory and antibacterial properties compared to their unsubstituted counterparts .
Q & A
Q. What are the standard synthetic routes for preparing 2-(3,4,5-Trimethoxyphenyl)-4H-chromen-4-one?
The compound is typically synthesized via base-catalyzed condensation of 3,4,5-trimethoxybenzaldehyde with 2-hydroxyacetophenone derivatives. A common method involves dissolving the precursors in DMF with K₂CO₃ as a base, followed by methyl iodide alkylation for methoxy group stabilization. Yields range from 54% to 92%, with purification via column chromatography .
Q. How can the structural integrity of the compound be validated post-synthesis?
Use ¹H/¹³C NMR to confirm methoxy groups (δ ~3.8–4.0 ppm) and chromen-4-one backbone (δ ~6.5–8.3 ppm). Mass spectrometry (ESI or EI) verifies molecular weight (e.g., [M+H]+ at m/z 486.1 for derivatives). High-resolution mass spectrometry (HRMS) ensures exact mass alignment (e.g., ∆ < 0.05 ppm) .
Q. What in vitro assays are suitable for preliminary biological evaluation?
- Anti-proliferative activity: Test against cancer cell lines (e.g., MGC-803, SGC-7901) using MTT assays, with doxorubicin as a positive control .
- Cell cycle analysis: Flow cytometry after 24-hour treatment (10–40 µM) to assess G2/M phase arrest .
- Enzyme inhibition: Evaluate thioredoxin reductase (TrxR) activity via NADPH oxidation assays .
Advanced Research Questions
Q. How can substituent modifications enhance bioactivity?
- Methoxy group optimization: Replace the 3,4,5-trimethoxyphenyl group with trifluoromethyl or halogenated benzimidazole moieties to improve HIF-1α inhibition (IC₅₀ reduction from 40 µM to <10 µM) .
- Linker variations: Introduce propoxy or ethoxy spacers between the chromen-4-one core and bioactive groups (e.g., benzoimidazoles) to enhance solubility and target binding .
Q. What safety protocols are critical for handling this compound?
- Toxicity screening: Use Ames tests for mutagenicity and acute toxicity assays in zebrafish (LC₅₀ > 100 µM) .
- Exposure management: Employ fume hoods and PPE (gloves, goggles) during synthesis. First-aid measures include ethanol rinsing for skin contact and activated charcoal for ingestion .
Methodological Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
